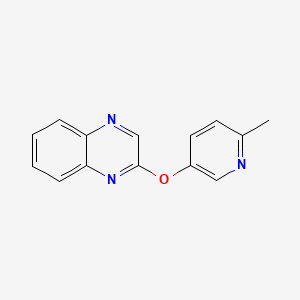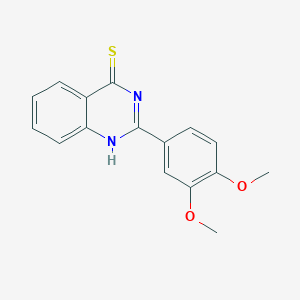![molecular formula C14H15F3N2O4 B7528296 2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B7528296.png)
2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate, also known as TFMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenylpiperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate acts as a selective agonist of the serotonin 5-HT1B and 5-HT2C receptors. It binds to these receptors and activates them, leading to a range of biochemical and physiological effects. The activation of 5-HT1B receptors leads to the inhibition of adenylate cyclase activity, while the activation of 5-HT2C receptors leads to the activation of phospholipase C and the release of intracellular calcium ions.
Biochemical and Physiological Effects:
2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channels. It has also been found to affect various physiological processes such as appetite regulation, thermoregulation, and circadian rhythms.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several advantages for use in lab experiments. It is a selective agonist of serotonin receptors, which makes it a useful tool compound for studying the role of serotonin in various physiological and pathological conditions. However, 2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate also has some limitations, such as its potential toxicity and the need for specialized equipment and techniques to handle and administer it safely.
Orientations Futures
There are several future directions for research on 2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate. One potential application is in the treatment of psychiatric disorders such as depression and anxiety. 2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has been found to activate serotonin receptors that are involved in the regulation of mood and emotion, and further research could explore its potential as a therapeutic agent. Another direction for research is in the development of novel serotonin receptor agonists with improved selectivity and efficacy, which could lead to the development of new drugs for the treatment of various disorders.
Méthodes De Synthèse
The synthesis of 2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate involves the reaction between 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenylamine and 2,2,2-trifluoroethyl chloroformate. This reaction is carried out in the presence of a suitable solvent and a base catalyst. The resulting product is then purified using chromatography techniques to obtain pure 2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate.
Applications De Recherche Scientifique
2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has been widely used in scientific research for its potential applications in various fields such as neuroscience, pharmacology, and toxicology. It has been found to act as a selective serotonin receptor agonist and has been used as a tool compound to study the role of serotonin receptors in various physiological and pathological conditions. 2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has also been used to study the effects of serotonin on the central nervous system and its potential applications in the treatment of psychiatric disorders.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4/c1-22-11-5-4-9(18-13(21)23-8-14(15,16)17)7-10(11)19-6-2-3-12(19)20/h4-5,7H,2-3,6,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEBGIPXSAWAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-N-prop-2-ynylprop-2-enamide](/img/structure/B7528214.png)

![2-Cyclopent-2-en-1-yl-1-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7528223.png)


![3-(4-methoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7528250.png)

![3-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[(1-ethylpiperidin-4-yl)methyl]benzamide](/img/structure/B7528269.png)


![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)


![2-[(4-Acetyl-3-methylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7528305.png)